molecular formula C22H26N2O5S B13829646 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-

1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-

Cat. No.: B13829646
M. Wt: 430.5 g/mol
InChI Key: CJNKAQOSTBYXJM-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diltiazem N-oxide typically involves the oxidation of diltiazem using oxidizing agents such as hydrogen peroxide or peracids . The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other functional groups in the molecule.

Industrial Production Methods

Industrial production of Diltiazem N-oxide follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Diltiazem N-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Diltiazem N-oxide, each with distinct pharmacological properties .

Scientific Research Applications

Diltiazem N-oxide has several scientific research applications:

Mechanism of Action

Diltiazem N-oxide exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells. This inhibition leads to the relaxation of blood vessels, lowering blood pressure, and reducing the workload on the heart. The molecular targets include voltage-sensitive calcium channels, and the pathways involved are related to calcium ion regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diltiazem N-oxide is unique due to its specific oxidation state, which imparts distinct pharmacological properties compared to its parent compound and other calcium channel blockers. Its ability to undergo further chemical modifications makes it a versatile compound for research and development .

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(2S,3S)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide

InChI

InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30-19-8-6-5-7-18(19)23(22(20)26)13-14-24(2,3)27/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1

InChI Key

CJNKAQOSTBYXJM-RTWAWAEBSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CC[N+](C)(C)[O-])C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[N+](C)(C)[O-])C3=CC=C(C=C3)OC

Origin of Product

United States

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